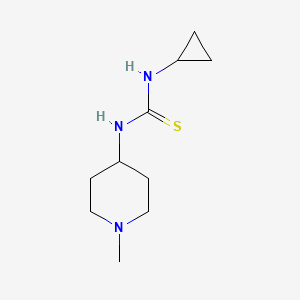
1-(2-chlorophenyl)-4-(2-methoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-4-(2-methoxybenzyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the phenylpiperazine class of compounds. It was first synthesized in the 1970s and has since been used in scientific research to study the mechanisms of action of various neurotransmitters in the brain.
科学的研究の応用
MCPP has been used in scientific research to study the mechanisms of action of various neurotransmitters in the brain. It has been shown to act as an agonist at the serotonin 5-HT1A and 5-HT2C receptors, as well as the dopamine D2 receptor. These receptors are involved in the regulation of mood, anxiety, and appetite, among other functions.
作用機序
The mechanism of action of 1-(2-chlorophenyl)-4-(2-methoxybenzyl)piperazine is complex and not fully understood. It is believed to act as an agonist at the serotonin 5-HT1A and 5-HT2C receptors, as well as the dopamine D2 receptor. This results in the modulation of various neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. The exact effects of 1-(2-chlorophenyl)-4-(2-methoxybenzyl)piperazine on these systems are still being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-chlorophenyl)-4-(2-methoxybenzyl)piperazine are also not fully understood. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its psychoactive effects. It has also been shown to increase heart rate, blood pressure, and body temperature in animal studies. However, the effects of 1-(2-chlorophenyl)-4-(2-methoxybenzyl)piperazine on humans are not well documented.
実験室実験の利点と制限
One advantage of using 1-(2-chlorophenyl)-4-(2-methoxybenzyl)piperazine in lab experiments is its ability to selectively target specific neurotransmitter systems in the brain. This allows researchers to study the effects of these systems on behavior and physiology. However, one limitation of using 1-(2-chlorophenyl)-4-(2-methoxybenzyl)piperazine is its psychoactive effects, which may confound the results of experiments. Additionally, the safety of 1-(2-chlorophenyl)-4-(2-methoxybenzyl)piperazine for human use is not well established, which may limit its use in clinical research.
将来の方向性
There are several future directions for 1-(2-chlorophenyl)-4-(2-methoxybenzyl)piperazine research. One area of interest is its potential use as a therapeutic agent for psychiatric disorders such as depression and anxiety. Another area of interest is its role in addiction and substance abuse, as it has been shown to modulate dopamine and serotonin systems in the brain. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-(2-chlorophenyl)-4-(2-methoxybenzyl)piperazine, as well as its safety for human use.
合成法
The synthesis of 1-(2-chlorophenyl)-4-(2-methoxybenzyl)piperazine involves the reaction of 2-chlorophenylpiperazine with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-(2-chlorophenyl)-4-(2-methoxybenzyl)piperazine as a white crystalline powder. The purity of the compound can be increased through recrystallization and purification techniques.
特性
IUPAC Name |
1-(2-chlorophenyl)-4-[(2-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-22-18-9-5-2-6-15(18)14-20-10-12-21(13-11-20)17-8-4-3-7-16(17)19/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQVLWBXKAOADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5260736 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B5878882.png)






![5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5878932.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propen-1-amine](/img/structure/B5878944.png)


